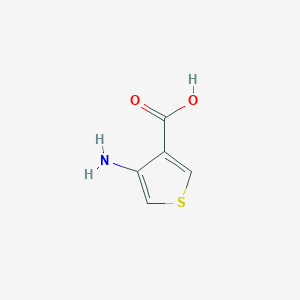

4-aminothiophene-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332544 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-64-1 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-aminothiophene-3-carboxylic acid: A Cornerstone for Drug Discovery

Abstract

This compound stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a thiophene ring functionalized with both an amino and a carboxylic acid group, provides a versatile platform for the synthesis of a diverse array of biologically active compounds. This technical guide offers a comprehensive exploration of the molecular architecture, physicochemical characteristics, synthetic routes, and, most critically, the applications of this compound in the realm of drug discovery and development. By delving into the causality behind experimental choices and providing robust protocols, this document aims to equip researchers with the knowledge to effectively harness the potential of this remarkable molecule.

The Strategic Importance of the this compound Scaffold

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound, with an electron-donating amino group and an electron-withdrawing carboxylic acid group, creates a unique electronic and steric profile. This arrangement facilitates a multitude of chemical transformations, allowing for the construction of complex molecular architectures. The amino group serves as a key nucleophile or a site for amide bond formation, while the carboxylic acid provides a handle for esterification, amidation, or salt formation, enhancing pharmacokinetic properties.

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecule's intrinsic properties is paramount for its effective utilization in drug design and synthesis.

Structural Features

The planarity of the thiophene ring, coupled with the attached functional groups, influences its interaction with biological targets. The lone pairs of the sulfur atom and the amino group, along with the pi-electron system of the ring, contribute to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties, which are crucial for predicting its behavior in biological systems and for designing synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂S | [1][2] |

| Molecular Weight | 143.16 g/mol | [1][2] |

| Appearance | Off-white to yellow powder | |

| Melting Point | 155-160 °C (decomposes) | |

| Solubility | Soluble in DMSO and methanol | |

| pKa (Predicted) | 4.29 ± 0.20 | [3] |

| LogP (Predicted) | 1.0285 | [2] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2][4] |

| Hydrogen Bond Acceptors | 3 | [2][4] |

| Rotatable Bonds | 1 | [2][4] |

Synthesis Strategies: The Gewald Reaction as a Cornerstone

The most prominent and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction .[5] This multicomponent reaction offers a convergent and atom-economical approach to constructing the polysubstituted thiophene ring system.[5][6]

The Gewald Reaction: Mechanism and Versatility

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as a cyanoacetate) and elemental sulfur in the presence of a base.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene product.[5]

Sources

- 1. This compound | C5H5NO2S | CID 458663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Amino-3-thiophenecarboxylic acid | 26112-64-1 [chemicalbook.com]

- 4. This compound (26112-64-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis of 4-Aminothiophene-3-carboxylic Acid: A Precursor-Centric Approach

An In-depth Technical Guide

Introduction: The Strategic Importance of the 4-Aminothiophene-3-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a molecular framework that is recurrent in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable component in the design of novel therapeutics.[3] Within the vast family of thiophene derivatives, the this compound core represents a particularly strategic scaffold. Its vicinal amino and carboxylic acid functionalities serve as versatile handles for combinatorial derivatization, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological properties.

This guide provides a detailed, field-proven overview of the primary synthetic precursors and methodologies for constructing this valuable building block. Moving beyond a simple recitation of reaction steps, we will delve into the underlying mechanistic rationale, the causality behind precursor selection, and the practical considerations essential for successful synthesis in a research and development setting. The focus is on providing a self-validating system of protocols, grounded in authoritative literature, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Pathway I: Aromatization of a Cyclic Precursor – The Tetrahydrothiophene Route

One of the most reliable and elegant strategies for synthesizing the target scaffold begins with a pre-formed, non-aromatic ring system. This approach offers excellent control over the final substitution pattern by leveraging the inherent reactivity of a cyclic ketone.

Core Precursor: Alkyl 4-oxotetrahydrothiophene-3-carboxylate

The cornerstone of this pathway is an alkyl 4-oxotetrahydrothiophene-3-carboxylate (e.g., the methyl or ethyl ester). This precursor is exceptionally well-suited for the synthesis due to several key features:

-

Embedded Functionality: The C3-carboxylate and C4-keto groups are perfectly positioned to become the final C3-carboxylic acid and C4-amino groups.

-

Controlled Transformation: The ketone at the 4-position provides a specific site for chemical transformation into the desired amine.

-

Aromatization Driving Force: The conversion of the saturated tetrahydrothiophene ring into the aromatic thiophene system is a thermodynamically favorable process that drives the final step of the reaction sequence.

Scientific Rationale & Mechanism

The synthetic transformation is a robust, one-pot process that proceeds via an oximation followed by an acid-catalyzed rearrangement and dehydration.[4] The reaction of the 4-keto precursor with an acid-addition salt of hydroxylamine (e.g., hydroxylamine hydrochloride) in a polar, inert solvent is the key step.

The mechanism unfolds as follows:

-

Oximation: The carbonyl group at the C4 position reacts with hydroxylamine to form a 4-oximino intermediate.

-

Rearrangement & Aromatization: In the presence of acid and heat, the oxime undergoes a rearrangement. This process is coupled with the elimination of water, leading to the formation of the stable, aromatic thiophene ring. The reaction is surprisingly efficient, avoiding the lengthy two-step isolation process of the intermediate oxime described in older literature.[4]

// Node styles precursor [label="Methyl 4-oxotetrahydro-\nthiophene-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Hydroxylamine Hydrochloride\n(NH2OH·HCl)\nAcetonitrile, Reflux", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="4-Oximino Intermediate\n(In situ)", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled,dashed"]; product [label="Methyl 4-aminothiophene-\n3-carboxylate\n(as Hydrochloride Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="4-Aminothiophene-\n3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent2 [label="Base Hydrolysis\n(e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges precursor -> reagent1 [arrowhead=none]; reagent1 -> intermediate [label=" Oximation "]; intermediate -> product [label=" Acid-catalyzed\n Rearrangement &\n Aromatization "]; product -> reagent2 [arrowhead=none]; reagent2 -> final_product [label=" Saponification "];

// Invisible edges for alignment {rank=same; precursor; reagent1;} {rank=same; product; reagent2;}

}

Caption: Synthetic workflow from a cyclic keto-ester precursor.

Experimental Protocol: Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride[4]

This protocol is adapted from the procedure described in U.S. Patent 4,847,386 and serves as an authoritative example.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate (1 equivalent, e.g., 3.9 g) in acetonitrile (e.g., 10 ml).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents, e.g., 2.0 g) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate from the solution. Add dry diethyl ether to facilitate complete precipitation.

-

Purification: Filter the solid product and wash it with a small amount of cold, dry diethyl ether. The resulting solid is methyl 4-aminothiophene-3-carboxylate hydrochloride. Further purification, if necessary, can be achieved by recrystallization.

-

Free Acid Generation (Optional): To obtain the free carboxylic acid, the isolated ester can be subjected to standard saponification conditions (e.g., refluxing with aqueous NaOH or LiOH) followed by acidification to precipitate the final product, this compound.

Data Presentation

| Parameter | Value / Condition | Reference |

| Core Precursor | Methyl 4-oxotetrahydrothiophene-3-carboxylate | [4] |

| Key Reagent | Hydroxylamine Hydrochloride | [4] |

| Solvent | Acetonitrile | [4] |

| Temperature | Reflux (~82 °C) | [4] |

| Reaction Time | ~1 hour | [4] |

| Product Form | Hydrochloride salt of the methyl ester | [4] |

| Reported Yield | High (Example reports 3.65 g from 3.9 g precursor) | [4] |

Pathway II: Acyclic Precursor Condensation

An alternative strategy involves constructing the thiophene ring from open-chain precursors. While the renowned Gewald reaction is a classic for 2-aminothiophene synthesis, achieving the 4-amino isomer requires a different combination of starting materials.[5][6] This section outlines a logical, though less commonly cited, approach based on fundamental principles of thiophene synthesis.[1]

Conceptual Precursors & Scientific Rationale

This pathway is conceptually based on the condensation of two key fragments that together provide the S, C2, C3, C4, and C5 atoms of the final ring.

-

Precursor A (S-C2-C3 Fragment): An alkyl mercaptoacetate (e.g., methyl thioglycolate). This molecule provides the sulfur atom, the C2 carbon, and the C3 carbon which bears the future carboxylate group.

-

Precursor B (N-C4-C5 Fragment): A β-aminocrotononitrile or its equivalent. This enamine provides the C4 and C5 carbons and, crucially, the nitrogen atom that will become the 4-amino group.

The underlying principle is a Michael addition followed by an intramolecular condensation. The nucleophilic sulfur of the mercaptoacetate attacks the electrophilic β-carbon of the enamine system. The subsequent cyclization is a condensation between the ester carbonyl and the activated methylene group adjacent to the nitrile, followed by tautomerization to the stable aromatic product.

// Node definitions precursor_A [label="Alkyl Mercaptoacetate\n(S-C2-C3 Fragment)", fillcolor="#F1F3F4", fontcolor="#202124"]; precursor_B [label="β-Aminocrotononitrile\n(N-C4-C5 Fragment)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Base Catalyst\n(e.g., NaOEt)\nEthanol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Michael Addition"]; step2 [label="Intramolecular\nCondensation"]; step3 [label="Dehydration &\nTautomerization"]; product [label="Alkyl 4-aminothiophene-\n3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for '+' plus_node [label="+", shape=plaintext, fontsize=24];

// Edges precursor_A -> plus_node [style=invis]; plus_node -> precursor_B [style=invis]; {precursor_A, precursor_B} -> reagents [arrowhead=none]; reagents -> step1; step1 -> step2; step2 -> step3; step3 -> product;

// Ranks for horizontal alignment {rank=same; precursor_A; plus_node; precursor_B;} }

Caption: Conceptual workflow from acyclic precursors.

Discussion of Causality and Challenges

While mechanistically sound, this pathway presents practical challenges that must be considered:

-

Regioselectivity: The success of this reaction hinges on the correct regiochemistry of the initial Michael addition and the subsequent cyclization. The choice of base and reaction conditions is critical to prevent side reactions, such as self-condensation of the mercaptoacetate.

-

Precursor Stability: β-aminocrotononitrile and related enamines can be sensitive. In situ generation may be a viable strategy to ensure reactivity.

-

Validation: This specific combination of precursors for the 4-amino isomer is not as broadly documented as the tetrahydrothiophene route, requiring more extensive optimization and validation at the laboratory scale. However, similar condensations are known in thiophene chemistry, providing a strong theoretical foundation for this approach.[7]

Critical Evaluation of an Alternative: Functional Group Interconversion

A common synthetic strategy involves modifying a pre-existing aromatic core. A logical consideration would be the nitration of thiophene-3-carboxylic acid, followed by the reduction of the nitro group.

-

Proposed Precursor: Thiophene-3-carboxylic acid.

-

Proposed Route: 1. Electrophilic Nitration → 2. Reduction.

However, this route is fundamentally flawed due to the directing effects of substituents on the thiophene ring.[3] The carboxylic acid group is electron-withdrawing and deactivating. In electrophilic aromatic substitution, it directs incoming electrophiles primarily to the C5 position, which is the most reactive site on the thiophene ring distal to the deactivating group. Any substitution at the C4 position would be a minor, often un-isolable, byproduct. Attempting this synthesis would be an inefficient use of resources, underscoring the importance of understanding precursor reactivity before embarking on a synthetic campaign.

Conclusion and Field-Proven Insights

For the reliable and scalable synthesis of this compound, the tetrahydrothiophene pathway (Pathway I) stands as the superior and most trustworthy method. Its reliance on the robust and predictable transformation of the alkyl 4-oxotetrahydrothiophene-3-carboxylate precursor makes it highly suitable for drug development programs where consistency and yield are paramount. The one-pot nature of the reaction further enhances its efficiency.

The acyclic condensation route (Pathway II) offers a conceptually elegant alternative that may be valuable for generating diverse analogues if the precursor availability is favorable. However, it requires significant process development and validation.

Ultimately, a precursor-centric approach is fundamental to designing an effective synthesis. By understanding the inherent reactivity and strategic advantages of each starting material, researchers can select the most efficient and reliable path to constructing the valuable this compound scaffold.

References

- Process for preparing thiophene derivatives.

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]

-

SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

-

Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]

-

Synthesis of Highly Functionalized Thiophenes. 4-Aryl-3-carboxylate Derivatives. Sci-Hub. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. [Link]

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

-

Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]

-

THIOPHENE. Banaras Hindu University. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

-

Thiophene. Wikipedia. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Aminothiophene-3-carboxylic Acid: From Discovery to Modern Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminothiophene-3-carboxylic acid, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. This document traces the historical arc of its discovery, beginning with early, multi-step synthetic approaches, and progressing to more streamlined, modern methodologies. A detailed examination of its physicochemical properties and spectroscopic data is presented, providing a crucial reference for researchers. Furthermore, this guide delves into the evolution of its applications, from a versatile chemical intermediate to a key pharmacophore in the development of novel therapeutics, including potent analgesic agents. The content is structured to offer not just a recitation of facts, but a deeper understanding of the scientific rationale behind its synthesis and the structure-activity relationships that underpin its diverse applications.

Introduction: The Emergence of a Versatile Heterocycle

The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in drug design. Within the diverse family of thiophene derivatives, this compound and its esters have garnered significant attention as versatile intermediates for the synthesis of complex molecular architectures with a wide spectrum of biological activities.[2] This guide aims to provide an in-depth exploration of this specific isomer, from its initial synthesis to its contemporary applications.

Historical Perspective: The Journey of Synthesis

The story of this compound is intrinsically linked to the broader development of synthetic routes to aminothiophenes. Early methods were often arduous and low-yielding, reflecting the nascent state of heterocyclic chemistry.

The Pioneering, yet Cumbersome, Two-Step Synthesis (Baker et al., 1953)

One of the earliest documented approaches to a direct precursor of this compound was reported by Baker and his collaborators in 1953.[3] Their work described a time-consuming, two-step process for the preparation of 3-amino-4-methoxycarbonylthiophene hydrochloride.[3] This method involved the reaction of 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine, followed by the isolation of the intermediate oxime. This oxime was then subjected to a reaction with hydrogen chloride in an ethereal methanol solution to yield the desired aminothiophene hydrochloride.[3] While groundbreaking for its time, both stages of this synthesis required extended reaction times, making it inefficient for large-scale production.[3]

A Leap Forward: The Advent of a One-Step Process

Recognizing the limitations of the Baker method, subsequent research focused on developing a more efficient synthesis. A significant breakthrough was the development of a one-step process that directly converts 3-oxotetrahydrothiophenes to the corresponding 3-aminothiophenes.[3] This improved method involves reacting the 3-oxotetrahydrothiophene with a hydroxylamine salt in a polar, inert solvent at elevated temperatures.[3] This streamlined approach not only reduced the reaction time but also improved the overall yield, making these valuable intermediates more accessible.[3]

The Gewald Reaction: A Parallel Pathway to Aminothiophenes

While not a direct route to this compound, the Gewald reaction is a cornerstone in the synthesis of the isomeric 2-aminothiophenes and provides important context for the broader field. This multicomponent reaction, typically involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, offers a highly efficient and versatile method for constructing the 2-aminothiophene scaffold. The principles of this reaction have undoubtedly influenced the strategic design of synthetic routes to other aminothiophene isomers.

Synthesis of this compound: A Modern Protocol

The most common and practical laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding alkyl ester, which is more readily prepared. The following protocol outlines a typical procedure for the synthesis of the methyl ester and its subsequent conversion to the free carboxylic acid.

Synthesis of Methyl 4-Aminothiophene-3-carboxylate

This synthesis is an adaptation of the improved one-step process.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-4-methoxycarbonyltetrahydrothiophene in acetonitrile.

-

Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product, methyl 4-aminothiophene-3-carboxylate hydrochloride, will precipitate.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Neutralization: To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base, such as aqueous ammonia, followed by extraction with an organic solvent.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at a suitable reflux temperature.[3]

-

Hydroxylamine Hydrochloride: This reagent serves as the source of the amino group. The hydrochloride salt is stable and easy to handle.[3]

-

Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.[3]

Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-aminothiophene-3-carboxylate in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid. The carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Causality Behind Experimental Choices:

-

Base-Catalyzed Hydrolysis: The use of a strong base like sodium hydroxide is a standard and efficient method for the saponification of esters.[4]

-

Methanol as Co-solvent: Methanol helps to ensure the homogeneity of the reaction mixture, as the starting ester has limited solubility in purely aqueous solutions.

-

Acidification: This step is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the neutral carboxylic acid.[4]

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | [5] |

| Molecular Weight | 143.17 g/mol | [5] |

| CAS Number | 26112-64-1 | [6] |

| Appearance | Solid | - |

| IUPAC Name | This compound | [5] |

| SMILES | C1=C(C(=CS1)N)C(=O)O | [7] |

| InChIKey | MJYGDBMTPPBJHJ-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 1 | [7] |

Expected Spectroscopic Data:

-

¹H NMR:

-

Two doublets in the aromatic region corresponding to the two protons on the thiophene ring. The coupling constant between these protons would be characteristic of ortho-coupling in a thiophene system.

-

A broad singlet corresponding to the amino (NH₂) protons.

-

A very broad singlet at a downfield chemical shift (typically >10 ppm) for the carboxylic acid proton.

-

-

¹³C NMR:

-

Five distinct signals for the five carbon atoms in the molecule.

-

A signal at a downfield chemical shift (>165 ppm) corresponding to the carboxylic acid carbonyl carbon.

-

Four signals in the aromatic region for the thiophene ring carbons.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

-

Two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

A strong C=O stretching absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

-

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 143.

-

Applications in Drug Discovery and Development

The unique structural features of this compound have made it a valuable building block in the design of bioactive molecules. Its rigid thiophene core, coupled with the strategically placed amino and carboxylic acid functional groups, allows for diverse chemical modifications to explore structure-activity relationships.

A Key Intermediate in Pharmaceutical Synthesis

Historically, aminothiophenes have been widely utilized as intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[3] The ability to further functionalize the amino and carboxylic acid groups makes this compound a versatile starting material for the construction of more complex heterocyclic systems, such as thienopyrimidines, which are known to possess a wide range of biological activities.

Modern Application: A Scaffold for ANO1 Inhibitors and Analgesics

A significant recent application of the this compound scaffold is in the development of inhibitors for the Anoctamin-1 (ANO1) calcium-activated chloride channel. ANO1 is implicated in nerve depolarization, and its inhibitors have shown promise as potent analgesic agents.[3]

Researchers have designed and synthesized a series of 4-arylthiophene-3-carboxylic acid derivatives that exhibit significant ANO1 inhibitory activity.[3] These studies have demonstrated that the this compound core is a viable starting point for the development of novel, non-opioid pain therapeutics. The carboxylic acid group is often crucial for binding to the target protein, while the amino group provides a convenient handle for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Diagram of the Role in Drug Discovery:

Caption: Role of this compound in drug discovery.

Conclusion

This compound has traversed a remarkable journey from its early, challenging syntheses to its current status as a valuable and versatile scaffold in medicinal chemistry. Its history reflects the broader advancements in synthetic organic chemistry, with the development of more efficient and scalable synthetic routes. The physicochemical and spectroscopic properties of this compound are well-defined, providing a solid foundation for its use in the rational design of new molecules. The contemporary application of this scaffold in the development of novel analgesics targeting the ANO1 channel highlights its enduring relevance and potential for addressing unmet medical needs. As our understanding of disease biology continues to grow, it is certain that this humble heterocycle will continue to play a significant role in the discovery of the next generation of therapeutic agents.

References

- Baker, B. R., et al. (1953). Process for preparing thiophene derivatives. U.S.

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Institutes of Health. Available from: [Link]

-

Methyl 4-aminothiophene-3-carboxylate. PubChem. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

This compound (26112-64-1). Chemchart. Available from: [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2013). PubMed. Available from: [Link]

-

Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2023). PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 4. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H5NO2S | CID 458663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound (26112-64-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 9. Methyl 4-aminothiophene-3-carboxylate | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Aminothiophene-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of various bioactive molecules and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages data from its close analogue, methyl 4-aminothiophene-3-carboxylate, in conjunction with fundamental spectroscopic principles to provide a detailed and predictive interpretation. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a molecule is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and electronic environment of a compound. For this compound, the key functional groups that will dictate its spectroscopic signature are the thiophene ring, the primary amine (-NH₂), and the carboxylic acid (-COOH).

Molecular Structure of this compound

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylic acid, as well as the aromaticity of the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~ 8.0 - 8.2 | Doublet | 1H |

| H-5 | ~ 6.5 - 6.7 | Doublet | 1H |

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |

| -COOH | ~ 12.0 - 13.0 | Broad Singlet | 1H |

Interpretation:

-

Thiophene Protons (H-2 and H-5): The protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The H-2 proton is deshielded due to its proximity to the electron-withdrawing carboxylic acid group, thus appearing at a higher chemical shift. Conversely, the H-5 proton is shielded by the electron-donating amino group, resulting in an upfield shift.

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm. This proton is also subject to exchange with protic solvents.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The use of DMSO-d₆ is often advantageous for carboxylic acids and amines as it can slow down proton exchange, leading to sharper signals for the -OH and -NH₂ protons.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequency for ¹H nuclei, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard ¹H pulse program is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed. This involves Fourier transformation to convert the time-domain data into the frequency domain, followed by phase correction and baseline correction to produce the final spectrum. The spectrum is then referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~ 165 - 175 |

| C-4 (C-NH₂) | ~ 150 - 160 |

| C-2 | ~ 130 - 140 |

| C-5 | ~ 110 - 120 |

| C-3 (C-COOH) | ~ 105 - 115 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and will appear at the lowest field.

-

Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The C-4 carbon, attached to the electron-donating amino group, will be significantly deshielded. The C-3 carbon, bearing the carboxylic acid, will also have its chemical shift influenced by the substituent. The C-2 and C-5 carbons will have chemical shifts typical for aromatic thiophene carbons, with their exact positions determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3400 - 3200 | -NH₂ | N-H Stretch | Medium |

| 3300 - 2500 | -COOH | O-H Stretch | Broad, Strong |

| ~ 1700 | -COOH | C=O Stretch | Strong |

| ~ 1600 | Aromatic Ring | C=C Stretch | Medium |

| ~ 1400 - 1200 | -COOH | C-O Stretch / O-H Bend | Strong |

| ~ 700 - 800 | Thiophene Ring | C-S Stretch | Medium |

Interpretation:

-

N-H Stretching: The primary amine group will give rise to two medium intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad and strong absorption band spanning from 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching region. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[1]

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[2]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretching and O-H Bending: The C-O stretch and O-H bend of the carboxylic acid group typically result in strong absorptions in the 1400-1200 cm⁻¹ range.[2]

-

C-S Stretching: The thiophene ring will exhibit C-S stretching vibrations at lower wavenumbers, typically in the 800-700 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: A generalized workflow for acquiring an FTIR spectrum using the KBr pellet method.[3]

Detailed Steps:

-

Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Averaging multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[3]

-

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Interpretation |

| 143 | [M]⁺• | Molecular Ion |

| 98 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 99 | [M - CO₂]⁺• | Loss of carbon dioxide |

| 71 | [M - COOH - HCN]⁺ | Subsequent loss of HCN from the ring |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺•) is expected at an m/z value corresponding to the molecular weight of the compound (C₅H₅NO₂S), which is 143.16 g/mol .[4]

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation patterns for carboxylic acids include the loss of the -COOH group (a loss of 45 amu) to give a fragment at m/z 98, and the loss of CO₂ (a loss of 44 amu) via a McLafferty rearrangement if applicable, or direct fragmentation, to give a fragment at m/z 99. Further fragmentation of the thiophene ring can also occur.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key expected features include characteristic signals for the thiophene ring protons and carbons, distinct resonances for the amine and carboxylic acid functional groups in NMR, and tell-tale vibrational bands in the IR spectrum. The predicted mass spectral fragmentation patterns further aid in structural confirmation. While based on data from close analogues and fundamental principles, this guide offers a robust framework for the identification and characterization of this compound and its derivatives.

References

- SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC - NIH. (n.d.).

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 17, 2026, from [Link]

-

Methyl 4-aminothiophene-3-carboxylate | C6H7NO2S. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). IUCr. Retrieved January 17, 2026, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]

- US4847386A - Process for preparing thiophene derivatives. (n.d.). Google Patents.

-

Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). Retrieved January 17, 2026, from [Link]

-

Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Mass Spec 3e Carboxylic Acids. (2020). YouTube. Retrieved January 17, 2026, from [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved January 17, 2026, from [Link]

-

-

13C NMR Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

-

Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). Retrieved January 17, 2026, from [Link]

Sources

Physical properties of 4-aminothiophene-3-carboxylic acid (solubility, melting point)

Introduction

4-Aminothiophene-3-carboxylic acid (CAS No. 26112-64-1) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] As a substituted thiophene, it serves as a versatile scaffold for the synthesis of novel bioactive molecules and functional organic materials. For researchers in drug development and chemical synthesis, a thorough understanding of its fundamental physical properties—namely, its melting point and solubility profile—is a critical prerequisite for effective handling, reaction design, purification, and formulation.

This guide provides an in-depth analysis of these two key physical properties. We move beyond a simple recitation of data to explain the structural basis for the compound's behavior and provide detailed, field-proven protocols for its empirical determination. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately characterize this compound in a laboratory setting.

Molecular Structure and Its Influence on Physical Properties

The physical behavior of this compound is dictated by its molecular architecture. The structure features three key components:

-

A thiophene ring , which is an aromatic heterocycle.

-

An amino group (-NH₂) , which imparts basic properties.

-

A carboxylic acid group (-COOH) , which imparts acidic properties.

The simultaneous presence of an acidic and a basic group makes this molecule amphoteric , capable of acting as either an acid or a base. In the solid state and in solutions near neutral pH, it likely exists as a zwitterion , with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This zwitterionic character significantly influences its properties, suggesting strong intermolecular forces (ionic interactions, hydrogen bonding) which typically lead to higher melting points and preferential solubility in polar solvents over nonpolar ones.

Melting Point Analysis

The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, melting occurs over a narrow temperature range, whereas impurities typically depress the melting point and broaden the range.[5]

Reported Melting Point Data

A review of standard chemical databases and suppliers reveals that a definitive melting point for this compound is not consistently reported. PubChem, a comprehensive database from the National Institutes of Health, does not list an experimental melting point for this compound (CID 458663).[6] This absence of data is not uncommon for complex organic molecules, particularly those like amino acids which may decompose upon heating, making a precise determination challenging.[7][8]

| Property | Value | Source(s) |

| Melting Point | Not Reported | PubChem[6], ChemScene[1] |

Given the lack of established data, experimental determination is essential. The standard and most accessible method for this is the capillary melting point technique.[7]

Principles of Capillary Melting Point Determination

This technique relies on heating a small, powdered sample packed into a thin capillary tube at a controlled rate.[7] The sample is placed in a heated block or oil bath in close proximity to a calibrated thermometer. The process is observed, and two temperatures are recorded: the onset of melting (first visible droplet of liquid) and the completion of melting (the point at which the entire sample becomes a clear liquid).[9]

The causality behind a precise measurement is thermal equilibrium. A slow heating rate (1-2 °C/minute) is critical as the melting point is approached. This ensures that the heat transfer from the apparatus to the sample is gradual, allowing the thermometer to accurately reflect the true temperature of the sample as it transitions from solid to liquid.[9] Heating too rapidly will cause the thermometer reading to overshoot the actual melting temperature, leading to inaccurate results.

Experimental Protocol for Melting Point Determination

This protocol describes the standard capillary method using a modern digital melting point apparatus (e.g., a Mel-Temp).

Materials:

-

This compound (dry, powdered)

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube (for packing)

Procedure:

-

Sample Preparation: a. Ensure the sample is completely dry. Solvents can act as impurities and depress the melting range.[9] b. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. c. Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. d. To pack the sample tightly into the sealed end, turn the tube over and tap it gently on a hard surface, or drop it through a long, vertical glass tube onto the benchtop.[9] The final packed sample height should be 2-3 mm.

-

Preliminary (Rapid) Determination: a. If the approximate melting point is unknown, perform a fast determination first. b. Place the packed capillary into the heating block of the apparatus. c. Set a rapid heating rate (e.g., 10-20 °C/minute).[7] d. Record the approximate temperature range at which the sample melts. This provides a target for the precise measurement.

-

Accurate Determination: a. Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run. b. Place a new, freshly prepared sample capillary into the apparatus. Re-melting a sample can lead to decomposition and altered crystal structures, yielding inaccurate results.[9] c. Heat at a medium rate until the temperature is about 15-20 °C below the expected melting point. d. Crucially, reduce the heating rate to 1-2 °C per minute. e. Observe the sample carefully through the viewing lens. f. Record the temperature (T₁) at which the first droplet of liquid becomes visible. g. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal liquefies. h. The result is reported as a melting range: T₁ - T₂.

-

Repeatability: a. Conduct at least two separate, careful determinations. Consistent results validate the accuracy of the measurement.

Visualization of Melting Point Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability. The "like dissolves like" principle is a useful starting point, but the amphoteric nature of this compound necessitates a more nuanced analysis involving acid-base chemistry.[10]

Theoretical Solubility Behavior

The structure of this compound predicts the following solubility characteristics:

-

Water: Due to its polar amino and carboxylic acid groups and its ability to form a zwitterion, it is expected to have some solubility in water. However, strong intermolecular forces in the crystal lattice may limit high solubility at neutral pH.

-

Aqueous Acid (e.g., 5% HCl): The basic amino group will be protonated to form an ammonium salt (-NH₃⁺Cl⁻). This ionic salt is significantly more polar than the neutral molecule or zwitterion, leading to a predicted increase in solubility .[10]

-

Aqueous Base (e.g., 5% NaOH): The acidic carboxylic acid group will be deprotonated by a strong base to form a sodium carboxylate salt (-COO⁻Na⁺). This ionic salt is also expected to be much more soluble in water.

-

Weak Aqueous Base (e.g., 5% NaHCO₃): Sodium bicarbonate is a weaker base than sodium hydroxide. It will only deprotonate sufficiently strong acids. A solubility test in this reagent helps differentiate strong acids (like carboxylic acids) from weak acids (like phenols). Solubility is expected in this medium.

-

Organic Solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at dissolving polar compounds and are likely to be good solvents for this molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected due to hydrogen bonding possibilities.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity and zwitterionic character predict poor solubility in nonpolar solvents.

-

Predicted Qualitative Solubility Profile

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | Zwitterionic nature allows for hydration, but strong crystal lattice energy may limit it. |

| 5% Aqueous HCl | Acidic | Soluble | Protonation of the amino group forms a highly soluble ammonium salt.[10] |

| 5% Aqueous NaOH | Basic | Soluble | Deprotonation of the carboxylic acid forms a highly soluble carboxylate salt.[10] |

| 5% Aqueous NaHCO₃ | Weakly Basic | Soluble | Carboxylic acids are typically acidic enough to react with bicarbonate, forming a soluble salt. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong dipole moment of DMSO effectively solvates the polar functional groups. |

| Ethanol / Methanol | Polar Protic | Sparingly to Moderately Soluble | Capable of hydrogen bonding, but may be less effective than water at disrupting the crystal lattice. |

| Hexane / Toluene | Nonpolar | Insoluble | The high polarity of the solute is incompatible with the nonpolar nature of the solvent. |

Experimental Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility class of an unknown or uncharacterized compound.[5]

Materials:

-

This compound

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, DMSO, Hexane.

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

General Method: a. For each solvent, add approximately 25 mg of the compound to a clean, dry test tube. b. Add the solvent dropwise, up to a total of 0.75 mL, shaking or vortexing vigorously after each small addition.[5] c. Observe carefully to see if the solid dissolves. A compound is generally considered "soluble" if it dissolves completely at this concentration (approx. 33 mg/mL). d. Record observations as "Soluble," "Sparingly Soluble," or "Insoluble" for each solvent.

-

Systematic Testing Flow: a. Step 1: Water Solubility. Test solubility in 0.75 mL of deionized water.

- If soluble, the compound is a low-molecular-weight polar substance. Proceed to test the pH of the aqueous solution with litmus or pH paper to determine if it's acidic, basic, or neutral.

- If insoluble, proceed to Step 2. b. Step 2: Acid Solubility. Test solubility in 0.75 mL of 5% HCl.

- If soluble, this indicates the presence of a basic functional group, such as an amine.[10]

- If insoluble, proceed to Step 3. c. Step 3: Strong Base Solubility. Test solubility in 0.75 mL of 5% NaOH.

- If soluble, this indicates the presence of an acidic functional group.

- If insoluble, the compound is likely a neutral compound of higher molecular weight. Proceed to test in organic solvents. d. Step 4 (if soluble in NaOH): Weak Base Solubility. Test solubility in 0.75 mL of 5% NaHCO₃.

- If soluble, this confirms the presence of a relatively strong acid, such as a carboxylic acid. e. Step 5: Organic Solvents. Independently test the solubility in DMSO, Ethanol, and Hexane to further characterize the compound's polarity.

Visualization of Solubility Testing Workflow

Caption: Systematic Workflow for Qualitative Solubility Analysis.

Conclusion

References

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Shchamialiou, A., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances, 8(11), 5949-5959. DOI: 10.1039/C8RA00334C. Retrieved from [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

California State University, Bakersfield, Department of Chemistry. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (26112-64-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-aminothiophene-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Part 8: Systematic Qualitative Analysis Experiments. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 26112-64-1 | 8H57-1-06 | MDL MFCD08056308 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound (26112-64-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. achmem.com [achmem.com]

- 5. noblesciencepress.org [noblesciencepress.org]

- 6. This compound | C5H5NO2S | CID 458663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thinksrs.com [thinksrs.com]

- 8. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. csub.edu [csub.edu]

The Aminothiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Status of the Aminothiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The 2-aminothiophene core is a quintessential example of such a structure. Its remarkable versatility stems from a unique combination of physicochemical properties: a planar, aromatic thiophene ring fused with a reactive amino group. This arrangement provides an ideal platform for creating diverse molecular libraries with a wide range of biological activities. The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allows it to bind effectively to a vast array of biological targets, solidifying its importance in the development of novel therapeutics.

The significance of the 2-aminothiophene motif is underscored by its presence in numerous clinically approved drugs and investigational candidates. Its applications span a wide therapeutic spectrum, including oncology, infectious diseases, and neurology. This guide provides an in-depth exploration of the biological significance of the aminothiophene scaffold, detailing its mechanisms of action, role in drug design, and the key experimental workflows that underpin its discovery and development.

The Spectrum of Biological Activity: A Multi-Targeting Framework

The true power of the aminothiophene scaffold lies in its functional adaptability. By modifying the substituents at various positions on the thiophene ring, medicinal chemists can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for different biological targets.

Oncology: A Dominant Therapeutic Area

The most profound impact of the aminothiophene scaffold has been in the field of oncology, particularly in the development of kinase inhibitors.

-

Kinase Inhibition: Many 2-aminothiophene derivatives function as potent ATP-competitive kinase inhibitors. The scaffold acts as a stable "hinge-binding" motif, with the amino group and the thiophene sulfur atom forming critical hydrogen bonds with the kinase hinge region. This foundational interaction anchors the molecule in the ATP-binding pocket, allowing substituents to explore adjacent hydrophobic pockets, thereby achieving potency and selectivity. A prime example is the multi-kinase inhibitor Lenvatinib , approved for the treatment of thyroid and renal cell carcinoma. Lenvatinib targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), and other kinases involved in tumor angiogenesis and proliferation.

-

Tubulin Polymerization Inhibition: Certain aminothiophene derivatives have been shown to inhibit tubulin polymerization, a validated anticancer strategy. These compounds bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Other Anticancer Mechanisms: The scaffold has also been integrated into molecules that act as inhibitors of histone deacetylases (HDACs), phosphoinositide 3-kinases (PI3K), and other key cancer-related targets.

Antimicrobial Activity

The aminothiophene core is a feature of numerous compounds with significant antibacterial, antifungal, and antiviral properties.

-

Antibacterial Agents: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Their mechanisms often involve the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Antifungal Agents: Aminothiophene-based compounds have demonstrated efficacy against various fungal pathogens, including Candida albicans, by disrupting cell wall synthesis or other vital cellular processes.

Central Nervous System (CNS) Applications

The scaffold's ability to be modified for blood-brain barrier penetration has led to its exploration for CNS disorders. Aminothiophene derivatives have been developed as antagonists for adenosine A1 and A2A receptors, which are implicated in neurodegenerative conditions like Parkinson's and Alzheimer's disease. They have also been investigated as modulators of cannabinoid receptors and other CNS targets.

Visualizing Molecular Action: Lenvatinib's Signaling Pathway Inhibition

The diagram below illustrates the mechanism by which Lenvatinib, an aminothiophene-containing drug, inhibits key signaling pathways involved in tumor growth and angiogenesis.

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream pathways.

Drug Discovery in Practice: Synthesis and Evaluation

The discovery of novel aminothiophene-based drug candidates relies on a systematic workflow encompassing chemical synthesis, purification, and biological screening.

Core Synthetic Methodology: The Gewald Reaction

The Gewald reaction is the most prominent and efficient method for synthesizing substituted 2-aminothiophenes. This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde with a cyano-active methylene compound (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst. Its primary advantage is the ability to generate a high degree of molecular diversity by simply varying the three starting components, making it ideal for creating large libraries for high-throughput screening.

Experimental Workflow: From Synthesis to Hit Identification

The diagram below outlines a typical workflow for the discovery of novel aminothiophene-based kinase inhibitors.

Theoretical Frameworks for Advancing 4-Aminothiophene-3-Carboxylic Acid in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminothiophene-3-carboxylic acid and its derivatives represent a class of "privileged" heterocyclic scaffolds that are integral to modern medicinal chemistry.[1] Their structural versatility and wide range of biological activities have established them as foundational components in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic structure, reactivity, and therapeutic potential of this scaffold. We will delve into the application of Density Functional Theory (DFT) for molecular property prediction, molecular docking for understanding protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) studies for guiding lead optimization. This document is designed to serve as a practical resource for researchers, offering both foundational knowledge and detailed protocols to accelerate the rational design of next-generation therapeutics based on the this compound core.

Introduction: The Significance of the Thiophene Scaffold

Heterocyclic compounds are the bedrock of many pharmaceuticals, with their unique electronic and steric properties enabling precise interactions with biological targets.[1] Among these, the thiophene ring system is particularly prominent. The incorporation of a sulfur atom imparts specific physicochemical properties that can enhance drug-receptor interactions, modulate solubility, and influence metabolic pathways.[1]

The this compound moiety, in particular, combines several key pharmacophoric features:

-

An Aromatic Thiophene Ring: Provides a rigid scaffold and participates in π-π stacking and hydrophobic interactions.

-

An Amino Group: Acts as a hydrogen bond donor and a key site for synthetic derivatization.

-

A Carboxylic Acid Group: Functions as a potent hydrogen bond donor/acceptor and a bioisosteric handle, crucial for anchoring the molecule within a receptor's active site.[2]

These features have been exploited to develop compounds with a remarkable breadth of activities, including antibacterial, antifungal, anticancer, and analgesic properties.[3][4][5] Theoretical studies are indispensable in this field, providing a cost-effective and powerful means to predict molecular behavior, rationalize structure-activity relationships (SAR), and prioritize synthetic efforts, thereby streamlining the drug discovery pipeline.

Foundational Analysis: Molecular and Electronic Structure

Before exploring complex biological interactions, it is crucial to understand the intrinsic properties of the this compound molecule. Density Functional Theory (DFT) is the computational workhorse for this task, offering a robust balance of accuracy and computational efficiency for organic molecules.[6]

A typical starting point is geometry optimization, where the molecule's lowest energy conformation is determined. This provides accurate bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is essential to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized.[7]

Theoretical studies on various aminothiophene derivatives have shown that their HOMO-LUMO gaps typically range from 3.11 to 5.03 eV, indicating good kinetic stability but sufficient reactivity for biological interactions.[7] This analysis helps rationalize why certain positions on the thiophene ring are more susceptible to metabolic modification or chemical derivatization.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, MEP analysis consistently highlights the electronegative oxygen atoms of the carboxyl group and the nitrogen of the amino group as key sites for hydrogen bonding interactions, which is a cornerstone of its binding to biological targets.

| Computational Parameter | Typical Value / Observation | Significance in Drug Design |

| Molecular Formula | C₅H₅NO₂S[8] | Foundational data for all calculations. |

| Molecular Weight | 143.16 g/mol [8] | Influences diffusion and transport properties. |

| HOMO Energy | ~ -5.6 to -5.9 eV[7] | Indicates electron-donating capability. |

| LUMO Energy | ~ -2.0 to -2.7 eV[7] | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 3.1 to 3.8 eV[7] | Correlates with chemical reactivity and stability. |

| Topological Polar Surface Area (TPSA) | 63.32 Ų[9] | Predictor of drug transport and oral bioavailability. |

Synthesis and Reactivity: A Theoretical Viewpoint

The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction .[10][11] This one-pot, multi-component reaction typically involves an α-methylene ketone, a cyano-activated compound, and elemental sulfur in the presence of a base.[10]

While this is an experimental protocol, theoretical studies play a crucial role by:

-

Predicting Reactivity: DFT calculations can determine the relative acidity of protons and the nucleophilicity of intermediates, helping to rationalize the reaction mechanism.

-

Evaluating Substituent Effects: Computational models can predict how different substituents on the starting materials will affect the reaction yield and the electronic properties of the final product, guiding the selection of reactants to achieve desired molecular characteristics.

Application in Drug Design: From Scaffold to Lead Compound

Theoretical studies are most impactful when they guide the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles.

Molecular Docking: Unveiling Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[12] This method is instrumental in understanding the structural basis of a compound's activity and in performing virtual screening of large compound libraries.

A prime example is the development of 4-arylthiophene-3-carboxylic acid derivatives as potent and selective inhibitors of the Anoctamin-1 (ANO1) channel, a promising target for treating inflammatory pain.[5][13][14] Initial screening identified a hit compound ("compound 42") with an IC₅₀ of 0.79 µM.[14] Docking studies predicted that the carboxylic acid group forms a critical interaction with the calcium-binding region of the channel.[14] This insight guided the synthesis of new analogs with optimized substituents on the aryl ring, ultimately leading to the discovery of DFBTA, a highly potent inhibitor with an IC₅₀ of just 24 nM.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[15] By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates. For thiophene derivatives, QSAR models can help identify which substituents and at which positions are most likely to improve potency against a target.[16]

In Silico ADMET Prediction

A significant cause of late-stage drug failure is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties early in the discovery process. For this compound derivatives, key predictions include:

-

Lipinski's Rule of Five: Assessing "drug-likeness" and oral bioavailability.[17]

-

CYP450 Metabolism: Predicting sites of metabolic attack.

-

hERG Inhibition: Predicting potential cardiotoxicity.[5]

These in silico assessments are crucial for designing compounds that are not only potent but also have a favorable safety and pharmacokinetic profile.

Standard Operating Protocols: A Self-Validating Approach

To ensure reproducibility and scientific rigor, theoretical studies must follow well-defined protocols.

Protocol 1: DFT Geometry Optimization and Electronic Property Calculation

-

Structure Creation: Draw the this compound molecule in a molecular editor (e.g., GaussView, Avogadro).

-

Initial Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

DFT Calculation Setup:

-

Software: Gaussian, ORCA, etc.

-

Method: Select a functional (e.g., B3LYP, M06-2X). B3LYP is a widely used hybrid functional offering a good compromise between speed and accuracy for organic molecules.[6]

-

Basis Set: Choose a basis set (e.g., 6-31G(d,p) or def2-SVP). This defines the set of functions used to build the molecular orbitals.

-

Keywords: Use Opt for geometry optimization and Freq for frequency calculation. Include pop=full to request a full population analysis (for charges and orbital contributions).

-

-

Execution: Run the calculation.

-

Validation and Analysis:

-